molecular formula C22H35NO4 B1227238 1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester

1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester

Cat. No. B1227238
M. Wt: 377.5 g/mol
InChI Key: CLVBZZPHOLPDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester is a carboxylic acid and a member of piperidines.

Scientific Research Applications

Synthesis and Molecular Development

Researchers have focused on synthesizing and developing molecular structures related to 1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester for various scientific applications. For instance, the synthesis of tritium-labeled compounds like (±)-1-[2-(triphneylmethoxy)ethyl]-3-piperidinecarboxylic acid is explored to determine the efficacy of potential GABA transporter substances in vitro (Schirrmacher et al., 2000). Additionally, the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one has been examined to expand the chemical compound library (Hanzawa et al., 2012).

Therapeutic Applications

Research has also explored the therapeutic potential of compounds structurally similar to 1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester. For example, propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents (Rehman et al., 2018). Furthermore, the structural and conformational study of chromane derivatives sheds light on the potential therapeutic applications of these compounds (Ciolkowski et al., 2009).

Chemical Synthesis and Analysis

Efforts have been made in the synthesis and analysis of various esters and amides, with an aim to understand their chemical properties and potential applications. The synthesis of E/Z-(R)-1-[4-(4-methoxyphenyl)-4-phenyl-3-butenyl]-3-piperidinecarboxylic acid and its structural analysis is an example of such research endeavors (Vandersteene & Slegers, 2010). Similarly, phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have been synthesized and studied for their antioxidant and antibacterial properties (Shankerrao et al., 2013).

properties

Molecular Formula

C22H35NO4

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 1-[2-hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]piperidine-4-carboxylate

InChI

InChI=1S/C22H35NO4/c1-5-22(3,4)18-7-9-20(10-8-18)27-16-19(24)15-23-13-11-17(12-14-23)21(25)26-6-2/h7-10,17,19,24H,5-6,11-16H2,1-4H3

InChI Key

CLVBZZPHOLPDKS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(CN2CCC(CC2)C(=O)OCC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester
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1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester
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1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester
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1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester
Reactant of Route 6
1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester

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